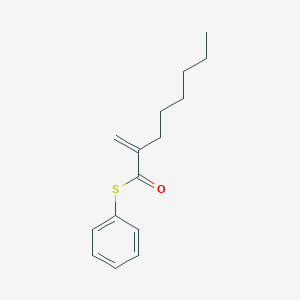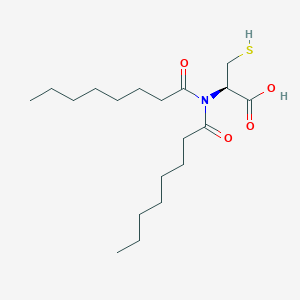
N,N-Dioctanoyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dioctanoyl-L-cysteine is a synthetic derivative of the amino acid L-cysteine, where the amino group is substituted with two octanoyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cysteine backbone with long-chain fatty acid substitutions, which may impart unique properties compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctanoyl-L-cysteine typically involves the acylation of L-cysteine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{L-cysteine} + 2 \text{Octanoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
化学反応の分析
Types of Reactions: N,N-Dioctanoyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The octanoyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the thiol group.
Substitution: New compounds with different substituents replacing the octanoyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating cellular redox states and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and modulation of cellular signaling pathways.
Industry: Potential use in the formulation of pharmaceuticals and nutraceuticals due to its unique properties.
作用機序
The mechanism of action of N,N-Dioctanoyl-L-cysteine involves its ability to modulate redox states within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. The long-chain fatty acid substitutions may enhance its cellular uptake and bioavailability, allowing it to exert its effects more efficiently. Molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress.
類似化合物との比較
N-acetyl-L-cysteine: Another derivative of L-cysteine with acetyl substitution, known for its antioxidant properties.
L-cysteine: The parent compound, a naturally occurring amino acid with a thiol group.
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetyl-L-cysteine with immunomodulatory properties.
Comparison: N,N-Dioctanoyl-L-cysteine is unique due to its long-chain fatty acid substitutions, which may enhance its lipophilicity and cellular uptake compared to N-acetyl-L-cysteine and L-cysteine. This could potentially make it more effective in certain applications, such as crossing cellular membranes or interacting with lipid-rich environments.
特性
CAS番号 |
193888-48-1 |
|---|---|
分子式 |
C19H35NO4S |
分子量 |
373.6 g/mol |
IUPAC名 |
(2R)-2-[di(octanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-5-7-9-11-13-17(21)20(16(15-25)19(23)24)18(22)14-12-10-8-6-4-2/h16,25H,3-15H2,1-2H3,(H,23,24)/t16-/m0/s1 |
InChIキー |
WIIPVLKWZBRYTI-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCCCCCC |
正規SMILES |
CCCCCCCC(=O)N(C(CS)C(=O)O)C(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)

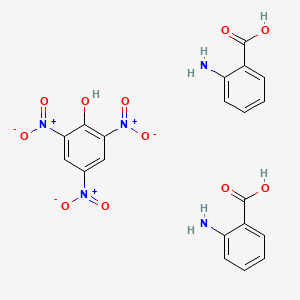
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
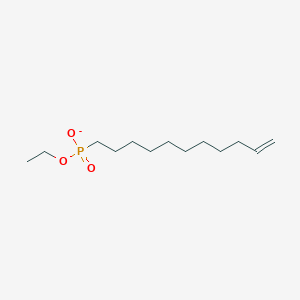
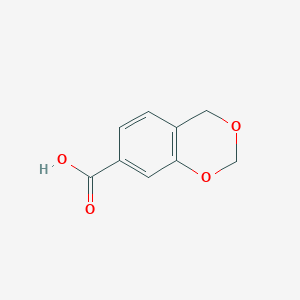
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
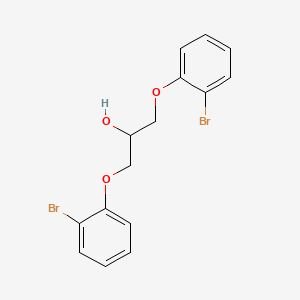
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
